molecular formula C12H15ClN2O2S B5725012 N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide

Cat. No.: B5725012
M. Wt: 286.78 g/mol
InChI Key: LRMNUGQCOQPFPJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide can be achieved through the reaction of 3-chloropropionic acid with 4-methoxyaniline under appropriate conditions . The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has applications in drug research and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-3-4-11(16)15-12(18)14-8-5-6-10(17-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMNUGQCOQPFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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